![molecular formula C26H29N5 B12570422 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine CAS No. 177028-11-4](/img/structure/B12570422.png)
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine typically involves a multi-step process. The initial step often includes the preparation of the diazenyl intermediates, which are then coupled with the pyrrolidine ring. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct formation of the diazenyl bonds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Des Réactions Chimiques
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of diazenyl groups to amines.
Substitution: The compound can undergo substitution reactions where one of the diazenyl groups is replaced by another functional group, often facilitated by nucleophilic reagents.
Applications De Recherche Scientifique
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine involves its interaction with molecular targets through its diazenyl groups. These groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The pyrrolidine ring also contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine can be compared with other diazenyl compounds such as:
1-{4-[(E)-(4-Ethylphenyl)diazenyl]phenyl}pyrrolidine: Similar structure but with an ethyl group instead of a butyl group, leading to different reactivity and applications.
Disodium 5-[(E)-{4’-[(E)-{4-[(E)-{2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex structure with additional functional groups, used in different industrial applications.
Propriétés
Numéro CAS |
177028-11-4 |
|---|---|
Formule moléculaire |
C26H29N5 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(4-butylphenyl)-[4-[(4-pyrrolidin-1-ylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C26H29N5/c1-2-3-6-21-7-9-22(10-8-21)27-28-23-11-13-24(14-12-23)29-30-25-15-17-26(18-16-25)31-19-4-5-20-31/h7-18H,2-6,19-20H2,1H3 |
Clé InChI |
OHVXVAIEJOBTJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




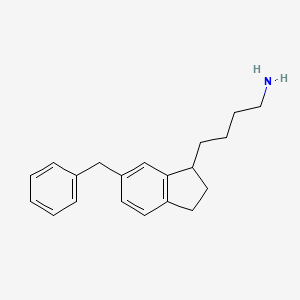
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)
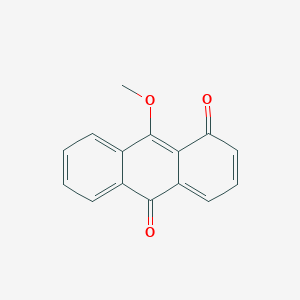

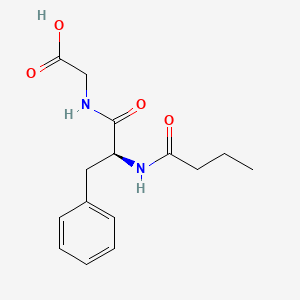

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)
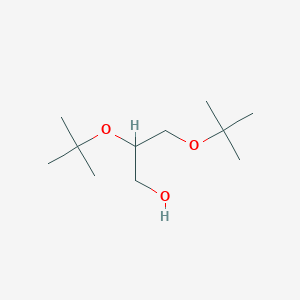
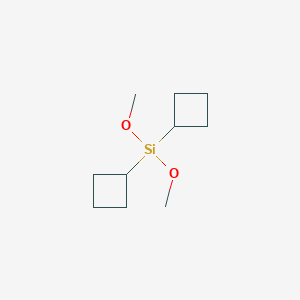

![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

